Ancriviroc -

Ancriviroc

Catalog Number: EVT-1570740
CAS Number:
Molecular Formula: C28H37BrN4O3
Molecular Weight: 557.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ancriviroc is a C-C Chemokine Receptor Type 5 (CCR5) antagonist with activity against the human immunodeficiency virus, HIV-1. Ancriviroc is an orally bioavailable small molecule inhibitor of HIV-1 entry via CCR5 coreceptor interaction.
Overview

Ancriviroc is a synthetic compound that functions as a CCR5 receptor antagonist, primarily developed for therapeutic applications in the treatment of HIV. It is classified under heterocyclic compounds, specifically belonging to the category of N-oxides. The compound's structure includes an oximino-piperidino-piperidine-amide framework, which contributes to its pharmacological activity. Ancriviroc has garnered attention due to its potential effectiveness in inhibiting HIV entry into host cells by blocking the CCR5 co-receptor.

Source and Classification

Ancriviroc was synthesized as part of research efforts aimed at discovering new antiviral agents. The compound is classified as a small organic molecule with a molecular formula that allows it to interact specifically with the CCR5 receptor on human immune cells. This classification positions Ancriviroc within a broader category of therapeutic agents targeting viral infections, particularly HIV.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ancriviroc involves several steps, utilizing various chemical reactions to create its complex structure. The initial synthetic route typically begins with the formation of the piperidine moiety, followed by the introduction of the oximino group and subsequent modifications to achieve the desired amide functionality.

  1. Starting Materials: The synthesis often starts from commercially available piperidine derivatives.
  2. Reagents: Common reagents include hydroxylamine for the oximino group and various coupling agents for amide formation.
  3. Techniques: Techniques such as chromatography are employed for purification, ensuring high purity levels (≥98%) of the final product .
Molecular Structure Analysis

Structure and Data

Ancriviroc's molecular structure can be represented as follows:

  • Molecular Formula: C17_{17}H22_{22}N4_{4}O
  • Molecular Weight: Approximately 302.39 g/mol

The structural features include:

The three-dimensional conformation of Ancriviroc can be analyzed using computational chemistry tools to predict its behavior in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing Ancriviroc typically include:

  1. Formation of Oximino Group: This reaction involves treating a suitable carbonyl compound with hydroxylamine.
  2. Amide Bond Formation: The reaction between an amine and a carboxylic acid derivative (such as an acid chloride) leads to the formation of the amide bond.
  3. Purification Steps: Following synthesis, purification methods like recrystallization or high-performance liquid chromatography are employed to isolate pure Ancriviroc.

These reactions are critical in ensuring that the final product exhibits optimal pharmacological properties.

Mechanism of Action

Process and Data

Ancriviroc exerts its therapeutic effects by selectively binding to the CCR5 receptor on the surface of immune cells, which are critical for HIV entry. By blocking this receptor, Ancriviroc prevents HIV from attaching and entering these cells, thereby inhibiting viral replication and spread.

  1. Binding Affinity: Studies indicate that Ancriviroc shows high binding affinity for CCR5, which is essential for its efficacy.
  2. Impact on Viral Load: Clinical trials have demonstrated a reduction in viral load among patients treated with Ancriviroc, highlighting its potential as an effective antiviral agent.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ancriviroc exhibits several notable physical and chemical properties:

  • Appearance: Solid powder
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited water solubility.
  • Stability: Stable under standard laboratory conditions but may require careful handling due to its reactive functional groups.

These properties are essential for determining its formulation in pharmaceutical applications.

Applications

Scientific Uses

Ancriviroc's primary application lies in HIV treatment, where it serves as a potent antagonist of the CCR5 receptor. Its development represents a significant advancement in antiretroviral therapy, particularly for patients with CCR5-tropic HIV strains. Furthermore, ongoing research explores its potential use in combination therapies to enhance efficacy and reduce resistance development.

Virological Context of CCR5-Tropic Viral Infections

CCR5 Receptor Biology in Viral Pathogenesis

CCR5, a G protein-coupled chemokine receptor (GPCR), serves as the principal coreceptor for macrophage-tropic (R5) HIV-1 strains. Expressed on immune cells (macrophages, dendritic cells, memory CD4+ T cells), it facilitates viral entry through interactions with the HIV-1 gp120 envelope protein after initial CD4 binding. The receptor’s extracellular loops (ECLs) and transmembrane helices form a hydrophobic binding pocket critical for viral docking. Key residues (e.g., E283 in transmembrane helix 6) act as counterions for positively charged nitrogen atoms in CCR5 antagonists like Ancriviroc, while aromatic residues (e.g., W86, Y108) stabilize ligand binding through π-π stacking [1] [3].

Ancriviroc (SCH-351125) is an oximino-piperidino-piperidine-amide small molecule (molecular formula: C₂₈H₃₇BrN₄O₃; MW: 557.5 g/mol) that allosterically inhibits CCR5. It binds within the transmembrane pocket, inducing conformational changes that prevent gp120-CCR5 engagement without receptor internalization. This inhibition blocks downstream signaling events, including calcium flux and GTP exchange, thereby halting viral fusion [1] [6] [10]. Mutagenesis studies reveal that Ancriviroc’s efficacy depends on:

  • Hydrophobic interactions with residues I198, V283, and F109
  • Ionic bonding with E283
  • Steric occlusion of the chemokine-binding site [1].

Table 1: Structural Determinants of Ancriviroc-CCR5 Interaction

CCR5 DomainKey ResiduesInteraction TypeFunctional Impact
Transmembrane Helix 6E283Ionic bondHigh-affinity anchoring
Extracellular Loop 2W195, Y108Hydrophobic/π-stackingStabilizes binding pocket
Transmembrane Helix 1F109Van der Waals forcesBlocks gp120 docking
Extracellular Loop 1C178Disulfide bond stabilizationMaintains receptor architecture [1] [3]

Evolutionary Pressures Driving Coreceptor Tropism

HIV-1’s tropism shift from CCR5 (R5) to CXCR4 (X4) or dual-tropic (R5X4) variants is driven by selective pressures, including immune responses, antiretroviral therapy, and coreceptor availability. Ancriviroc exerts evolutionary pressure by selecting for pre-existing CXCR4-using variants or inducing resistance via envelope (Env) mutations. Key mechanisms include:

  • V3 Loop Mutations: Changes in the gp120 V3 loop (e.g., S11R, G25K) increase positive charge, enhancing CXCR4 affinity. Genotypic predictors (e.g., Geno2Pheno algorithm) use the V3 loop’s false positive rate (FPR) to quantify tropism; FPR <20% predicts X4 tropism [3] [7].
  • Non-V3 Compensatory Mutations: Mutations in C2, V4, or gp41 domains restore Env flexibility lost due to V3 changes, allowing coreceptor switching without fitness costs [3] [6].
  • Proviral Reservoir Dynamics: In patients receiving CCR5 antagonists, archived X4 proviruses in CD4+ T cells can resurge. Tropism discordance between plasma RNA (R5) and proviral DNA (X4) occurs in ~29% of cases, complicating treatment [7].

Table 2: Evolutionary Pathways Under CCR5 Antagonist Pressure

Pressure SourceViral AdaptationClinical Consequence
Ancriviroc binding to CCR5Selection of pre-existing X4 reservoirsVirological failure in 50% of cases
V3 loop charge increaseE283K, A316V mutationsReduced Ancriviroc binding affinity
Enhanced Env flexibilityC2-V5 mutations (e.g., Q394H)Dual-tropic (R5X4) phenotype emergence
Immune escapeLoss of V2 glycosylation sites (e.g., N160)Increased macrophage tropism [3] [6] [7]

The predominance of R5 strains in early infection stems from their superior fitness in transmitting across mucosal barriers and infecting CCR5+ memory CD4+ T cells. However, late-stage disease often sees X4 variants due to:

  • Declining CCR5 expression on depleted CD4+ T cells
  • Increasing CXCR4 affinity of Env through adaptive mutations [3] [5].

Table 3: Comparison of CCR5 Inhibitors in Clinical Development

ParameterAncriviroc (SCH-C)MaravirocVicriviroc
Chemical ClassOximino-piperidine amideTropane carboxamideSpirodiketopiperazine
Molecular Weight557.5 g/mol513.7 g/mol513.6 g/mol
hERG Affinity (IC₅₀)1.2 µM (moderate)>10 µM (low)>10 µM (low)
Antiviral Potency (EC₉₀)0.7 nM (Bal strain)0.2 nM0.5–2.0 nM
Clinical StatusDiscontinued (QTc issues)Approved (2007)Phase III completed [1] [5] [6]

Properties

Product Name

Ancriviroc

IUPAC Name

[4-[4-[(E)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone

Molecular Formula

C28H37BrN4O3

Molecular Weight

557.5 g/mol

InChI

InChI=1S/C28H37BrN4O3/c1-5-36-30-26(22-6-8-24(29)9-7-22)23-11-15-32(16-12-23)28(4)13-18-31(19-14-28)27(34)25-20(2)10-17-33(35)21(25)3/h6-10,17,23H,5,11-16,18-19H2,1-4H3/b30-26-

InChI Key

ZGDKVKUWTCGYOA-BXVZCJGGSA-N

SMILES

CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br

Synonyms

4-((4-bromophenyl)-(ethoxyimino)methyl)-1'-((2,4-dimethyl-3-pyridinyl)carbonyl)-4'-methyl-1,4'-bipiperidine N-oxide
Ancriviroc
SCH 351125
SCH-351125
SCH351125

Canonical SMILES

CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br

Isomeric SMILES

CCO/N=C(\C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)/C4=CC=C(C=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.